molecular formula C13H13NO3 B12897334 4-Butanoyl-2-phenyl-1,3-oxazol-5(4H)-one CAS No. 90127-56-3

4-Butanoyl-2-phenyl-1,3-oxazol-5(4H)-one

Cat. No.: B12897334
CAS No.: 90127-56-3
M. Wt: 231.25 g/mol
InChI Key: PQBTVWPNHJXJRC-UHFFFAOYSA-N
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Description

4-Butyryl-2-phenyloxazol-5(4H)-one is an organic compound belonging to the oxazole family Oxazoles are heterocyclic compounds containing an oxygen and a nitrogen atom in a five-membered ring This specific compound features a butyryl group at the fourth position and a phenyl group at the second position of the oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Butyryl-2-phenyloxazol-5(4H)-one typically involves the cyclization of appropriate precursors. One common method is the reaction of a 2-aminophenyl ketone with a butyryl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which cyclizes to form the oxazole ring.

Industrial Production Methods

Industrial production of 4-Butyryl-2-phenyloxazol-5(4H)-one may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent selection, temperature control, and purification techniques such as recrystallization or chromatography are crucial for industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

4-Butyryl-2-phenyloxazol-5(4H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced oxazole compounds.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the oxazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-2-carboxylic acids, while reduction can produce oxazolidines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

4-Butyryl-2-phenyloxazol-5(4H)-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It finds applications in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-Butyryl-2-phenyloxazol-5(4H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biological effects. The exact pathways and targets can vary based on the compound’s structure and the context of its use.

Comparison with Similar Compounds

Similar Compounds

    2-Phenyl-4,5-dihydrooxazole: Lacks the butyryl group, leading to different chemical properties and reactivity.

    4-Butyryl-2-methyl-oxazol-5(4H)-one: Features a methyl group instead of a phenyl group, affecting its biological activity and applications.

    2-Phenyl-4-butyryloxazole: Similar structure but different positioning of functional groups, resulting in distinct chemical behavior.

Uniqueness

4-Butyryl-2-phenyloxazol-5(4H)-one is unique due to the presence of both a butyryl and a phenyl group on the oxazole ring. This combination imparts specific chemical properties, making it valuable for various applications in research and industry.

Properties

CAS No.

90127-56-3

Molecular Formula

C13H13NO3

Molecular Weight

231.25 g/mol

IUPAC Name

4-butanoyl-2-phenyl-4H-1,3-oxazol-5-one

InChI

InChI=1S/C13H13NO3/c1-2-6-10(15)11-13(16)17-12(14-11)9-7-4-3-5-8-9/h3-5,7-8,11H,2,6H2,1H3

InChI Key

PQBTVWPNHJXJRC-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)C1C(=O)OC(=N1)C2=CC=CC=C2

Origin of Product

United States

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